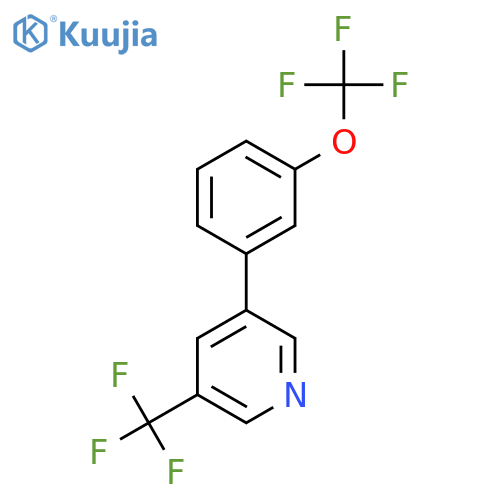Cas no 1261659-77-1 (3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine)

1261659-77-1 structure
商品名:3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
CAS番号:1261659-77-1
MF:C13H7F6NO
メガワット:307.191204309464
CID:4986992
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C13H7F6NO/c14-12(15,16)10-4-9(6-20-7-10)8-2-1-3-11(5-8)21-13(17,18)19/h1-7H
- InChIKey: UBZVYNMVNFYDAQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=CC(=C1)C1C=CC=C(C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 22.1
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013003479-250mg |
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261659-77-1 | 97% | 250mg |
$494.40 | 2023-09-03 | |
| Alichem | A013003479-1g |
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261659-77-1 | 97% | 1g |
$1549.60 | 2023-09-03 | |
| Alichem | A013003479-500mg |
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine |
1261659-77-1 | 97% | 500mg |
$782.40 | 2023-09-03 |
3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine 関連文献
-
1. Book reviews
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
1261659-77-1 (3-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine) 関連製品
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
